Cas no 97609-02-4 (1,2,3-Benzotriazine-3(4H)-acetic acid, 6-chloro-4-oxo-)

1,2,3-Benzotriazine-3(4H)-acetic acid, 6-chloro-4-oxo- 化学的及び物理的性質
名前と識別子
-
- 1,2,3-Benzotriazine-3(4H)-acetic acid, 6-chloro-4-oxo-
- DTXSID901221064
- 97609-02-4
- SCHEMBL17767243
- G74446
- WZNQDQCCAOSQLM-UHFFFAOYSA-N
- 2-(6-chloro-4-oxo-1,2,3-benzotriazin-3-yl)acetic acid
- 2-(6-chloro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid
- 6-Chloro-4-oxo-1,2,3-benzotriazine-3(4H)-acetic acid
-
- インチ: InChI=1S/C9H6ClN3O3/c10-5-1-2-7-6(3-5)9(16)13(12-11-7)4-8(14)15/h1-3H,4H2,(H,14,15)
- InChIKey: WZNQDQCCAOSQLM-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C=C1Cl)C(=O)N(N=N2)CC(=O)O
計算された属性
- せいみつぶんしりょう: 239.0097688g/mol
- どういたいしつりょう: 239.0097688g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 347
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
1,2,3-Benzotriazine-3(4H)-acetic acid, 6-chloro-4-oxo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-30195699-5.0g |
2-(6-chloro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetic acid |
97609-02-4 | 95% | 5.0g |
$2933.0 | 2022-11-29 | |
1PlusChem | 1P01OOT3-250mg |
1,2,3-Benzotriazine-3(4H)-acetic acid, 6-chloro-4-oxo- |
97609-02-4 | 97% | 250mg |
$699.00 | 2023-12-16 | |
Enamine | EN300-30195699-10.0g |
2-(6-chloro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetic acid |
97609-02-4 | 95% | 10.0g |
$3687.0 | 2022-11-29 | |
Enamine | EN300-30195699-1.0g |
2-(6-chloro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetic acid |
97609-02-4 | 95% | 1.0g |
$1117.0 | 2022-11-29 | |
1PlusChem | 1P01OOT3-100mg |
1,2,3-Benzotriazine-3(4H)-acetic acid, 6-chloro-4-oxo- |
97609-02-4 | 97% | 100mg |
$432.00 | 2023-12-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1853515-250mg |
2-(6-Chloro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid |
97609-02-4 | 98% | 250mg |
¥4218.00 | 2024-04-23 | |
Enamine | EN300-30195699-2.5g |
2-(6-chloro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetic acid |
97609-02-4 | 95% | 2.5g |
$2316.0 | 2022-11-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1853515-1g |
2-(6-Chloro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid |
97609-02-4 | 98% | 1g |
¥9084.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1853515-100mg |
2-(6-Chloro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid |
97609-02-4 | 98% | 100mg |
¥2326.00 | 2024-04-23 |
1,2,3-Benzotriazine-3(4H)-acetic acid, 6-chloro-4-oxo- 関連文献
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
2. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
1,2,3-Benzotriazine-3(4H)-acetic acid, 6-chloro-4-oxo-に関する追加情報
Introduction to 1,2,3-Benzotriazine-3(4H)-acetic acid, 6-chloro-4-oxo (CAS No. 97609-02-4) and Its Emerging Applications in Chemical Biology
The compound 1,2,3-Benzotriazine-3(4H)-acetic acid, 6-chloro-4-oxo (CAS No. 97609-02-4) represents a fascinating scaffold in the realm of chemical biology, characterized by its unique structural and functional attributes. This heterocyclic compound, featuring a benzotriazine core with a chloro and oxo substituents, has garnered significant attention due to its versatile reactivity and potential applications in drug discovery and molecular medicine. The benzotriazine moiety is particularly noteworthy, as it serves as a privileged structure in medicinal chemistry, often exhibiting bioactivity across multiple therapeutic domains.
Recent advancements in the field of medicinal chemistry have highlighted the significance of benzotriazine derivatives in modulating biological pathways. The presence of the 6-chloro group at the 4-position and the oxo group at the 7-position introduces specific electronic and steric properties that influence the compound's interactions with biological targets. These structural features make it an attractive candidate for further derivatization and optimization, enabling the development of novel pharmacophores with enhanced specificity and efficacy.
In the context of contemporary research, 1,2,3-Benzotriazine-3(4H)-acetic acid, 6-chloro-4-oxo has been explored for its potential role in inhibiting key enzymes implicated in inflammatory and metabolic disorders. Studies have demonstrated that benzotriazine derivatives can engage with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are pivotal in mediating inflammatory responses. The chloro substituent, in particular, has been shown to enhance binding affinity by participating in hydrogen bonding or hydrophobic interactions with active site residues.
Moreover, the oxo group contributes to the compound's electrophilic character, facilitating nucleophilic attacks by biological nucleophiles such as cysteine residues in protein targets. This reactivity has been leveraged in designing inhibitors that disrupt pathological signaling cascades. For instance, research has indicated that derivatives of this compound may exhibit anti-inflammatory properties by modulating COX-2 activity or inhibiting the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
The synthesis of 1,2,3-Benzotriazine-3(4H)-acetic acid, 6-chloro-4-oxo involves multi-step organic transformations that highlight its synthetic accessibility while maintaining structural complexity. The benzotriazine core can be synthesized via condensation reactions between glyoxal derivatives and amidines or ureas under controlled conditions. The subsequent introduction of the chloro and oxo substituents requires careful selection of reagents and reaction conditions to ensure regioselectivity and high yields.
Recent publications have explored the use of computational chemistry techniques to optimize the structure-activity relationships (SAR) of this compound class. Molecular docking studies have revealed that minor modifications around the benzotriazine ring can significantly alter binding affinities to biological targets. For example, replacing the chloro group with fluorine or introducing additional hydroxyl groups has been shown to enhance potency while reducing off-target effects.
The pharmacokinetic profile of 1,2,3-Benzotriazine-3(4H)-acetic acid, 6-chloro-4-oxo is another critical aspect that has been investigated. Preliminary studies suggest that this compound exhibits moderate solubility in aqueous media but may benefit from prodrug strategies to improve bioavailability. Additionally, its metabolic stability has been assessed through in vitro studies using liver microsomes, revealing a balance between degradation rates and target engagement.
In conclusion,1,2,3-Benzotriazine-3(4H)-acetic acid, 6-chloro-4-oxo (CAS No. 97609-02-4) represents a promising scaffold for further exploration in chemical biology and drug discovery. Its unique structural features and demonstrated bioactivity make it a valuable asset for researchers seeking to develop novel therapeutics targeting inflammatory and metabolic diseases. As computational methods continue to refine our understanding of molecular interactions, this compound is poised to play a significant role in future pharmacological investigations.
97609-02-4 (1,2,3-Benzotriazine-3(4H)-acetic acid, 6-chloro-4-oxo-) 関連製品
- 1352625-33-2(4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid)
- 1261969-57-6(3-Fluoro-4-(4-formylphenyl)benzoic acid)
- 2229214-24-6(2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane)
- 14925-11-2(N-Phenyl-4-(trifluoromethyl)aniline)
- 2680870-67-9(benzyl N-2-(4-bromophenyl)cyclopentylcarbamate)
- 1803718-14-0(Ethyl 4-cyano-2-fluoro-3-methylphenylacetate)
- 2060038-93-7(1H-1,2,4-Triazole-3-carboxylic acid, 5-cyclobutyl-1-(2-nitrophenyl)-)
- 2172138-47-3(2-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}butanenitrile)
- 1227599-67-8(2,3-Diiodo-5-(trifluoromethyl)pyridine)
- 1261509-01-6(3-(3-Bromo-4-(difluoromethyl)benzoyl)pyridine)




